molecular formula C13H16O3 B2894831 3-Formylphenyl 4-methylpentanoate CAS No. 1260802-86-5

3-Formylphenyl 4-methylpentanoate

Cat. No.: B2894831
CAS No.: 1260802-86-5
M. Wt: 220.268
InChI Key: WJCGWQSPUOOTEP-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methylpentanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features two key functional groups: a formyl group on the phenyl ring and a pentanoate ester. The formyl group is a highly versatile synthetic handle, known for its reactivity as an electrophile and its role as a precursor to more complex structures through condensation, nucleophilic addition, and reduction reactions . Compounds containing ester linkages, such as the 4-methylpentanoate moiety, are frequently explored in the development of prodrugs and the modification of pharmacokinetic properties . Researchers value this compound as a potential building block for the synthesis of more complex molecules, including various heterocycles and derivatives for structure-activity relationship (SAR) studies . As a specialty ester, it may also find application in material science, such as in polymer chemistry or as a precursor for fragrances. This product is strictly intended for use in laboratory research and development. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

(3-formylphenyl) 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGWQSPUOOTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 4-methylpentanoate typically involves the esterification of 3-formylphenol with 4-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 4-methylpentanoate.

    Reduction: 3-Hydroxymethylphenyl 4-methylpentanoate.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., 3-nitrophenyl 4-methylpentanoate, 3-bromophenyl 4-methylpentanoate).

Scientific Research Applications

3-Formylphenyl 4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-methylpentanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases and lipases to produce 3-formylphenol and 4-methylpentanoic acid. These products can further participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nematicidal Activity

Ethyl 4-methylpentanoate, a close analog, demonstrates potent nematicidal activity against Meloidogyne javanica. At a dose of 4 µL, it achieved 95.69% nematode mortality within 24 hours, outperforming compounds like ethyl pent-4-enoate (82.38% mortality at 1 µL) and methyl 3-methylbutanoate (85.82% mortality at 8 hours) in terms of rapid efficacy . However, ethyl 4-methylpentanoate exhibited weaker inhibition of egg hatching compared to butyl butanoate and ethyl pent-4-enoate. For example, 80 µL of ethyl 4-methylpentanoate reduced egg hatching to 40.5 worms per mass, whereas 40 µL of butyl butanoate suppressed hatching to 56.17 worms per mass .

Table 1: Nematicidal Activity of 4-Methylpentanoate Analogs
Compound Mortality Rate (%) Dose (µL) Time to Efficacy Egg Hatching Inhibition (Worms/Mass)
Ethyl 4-methylpentanoate 95.69 4 24 h 40.5 (80 µL)
Butyl butanoate 80.13 4 4 h 56.17 (40 µL)
Ethyl pent-4-enoate 82.38 1 1 h 41.17 (20 µL)
Methyl 3-methylbutanoate 85.82 1 8 h 19.67 (20 µL)

Structural and Functional Diversity

  • Agricultural Applications: Ethyl 4-methylpentanoate and related esters are volatile organic compounds (VOCs) produced by Brevundimonas diminuta, showing dual activity (nematicidal and egg-hatching suppression) .
  • Flavor Chemistry: (Z)-3-Hexenyl 4-methylpentanoate and other 4-methylpentanoate esters contribute to the flavor profiles of Capsicum species, with over 95 ester compounds identified in their volatile fractions . These esters are associated with fruity and floral notes, critical in food flavoring .
  • Pharmaceuticals: Testosterone isocaproate (a 4-methylpentanoate derivative) is used clinically, highlighting the ester’s stability and bioavailability in drug formulations .

Chemical Stability and Reactivity

4-Methylpentanoate esters exhibit varying stability based on substitution patterns. However, the 3-formylphenyl group in 3-formylphenyl 4-methylpentanoate may introduce electrophilic reactivity, altering degradation pathways compared to aliphatic esters.

Table 2: Key Functional Differences Among Analogs
Compound Primary Application Key Functional Group Bioactivity Highlight
Ethyl 4-methylpentanoate Nematicidal agent Branched alkyl ester High mortality, weak egg inhibition
(Z)-3-Hexenyl 4-methylpentanoate Flavoring agent Unsaturated ester Floral/fruity aroma
Testosterone isocaproate Pharmaceutical Steroid-linked ester Hormonal activity
Butyl butanoate Broad-spectrum nematicide Linear alkyl ester Dual nematicidal/egg inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formylphenyl 4-methylpentanoate, and what intermediates are critical to monitor?

  • Methodology : Multi-step organic synthesis is typically employed, starting with esterification of 4-methylpentanoic acid followed by formylation of the phenyl group. Key intermediates include methyl 4-formylpentanoate (observed in similar syntheses) and protected phenolic derivatives .
  • Quality Control : Monitor intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure regioselective formylation and ester bond integrity.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm the ester linkage (δ ~4.3 ppm for the ester oxygen-proton) and formyl group (δ ~9.8 ppm).
  • GC-MS : Use polar capillary columns (e.g., DB-5) with temperature programming (50–250°C, 10°C/min) to resolve volatile derivatives .
  • FT-IR : Confirm ester C=O stretch (~1740 cm1^{-1}) and formyl C=O (~1680 cm1^{-1}) .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Purity Assessment :

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention times against reference standards.
  • Elemental Analysis : Verify C, H, and O content within ±0.3% of theoretical values.
  • Melting Point : Consistency with literature data (if available) to detect polymorphic impurities .

Advanced Research Questions

Q. How do the electronic effects of the 3-formyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing formyl group meta to the ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT) can map charge distribution and transition states .
  • Experimental Validation : Compare reaction rates with analogs lacking the formyl group (e.g., phenyl 4-methylpentanoate) using kinetic assays .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect material properties?

  • Graph Set Analysis : Employ Etter’s rules to classify hydrogen bonds (e.g., D(2)\text{D}(2) motifs for dimeric forms). X-ray crystallography via SHELX refinement reveals intermolecular C=O\cdotsH-O interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points with hydrogen-bond density .

Q. How does this compound compare structurally and functionally to pharmacologically relevant esters like Testosterone Isocaproate?

  • Structural Overlap : Both share 4-methylpentanoate moieties, but the 3-formyl group introduces distinct polarity and reactivity.
  • Functional Divergence : Testosterone derivatives prioritize hydrophobic interactions for steroid receptor binding, whereas the formyl group in this compound enables covalent modification of biomolecules .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic Conditions : Ester hydrolysis via protonation of the carbonyl oxygen.
  • Basic Conditions : Nucleophilic cleavage of the ester bond.
    • Stabilization Strategies : Store at ≤−20°C in anhydrous solvents (e.g., THF) with molecular sieves to suppress hydrolysis .

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